molecular formula C8H3F2NO2 B1471944 2-Cyano-3,6-difluorobenzoic acid CAS No. 1503572-46-0

2-Cyano-3,6-difluorobenzoic acid

Cat. No.: B1471944
CAS No.: 1503572-46-0
M. Wt: 183.11 g/mol
InChI Key: UXWPNIALSMRJGW-UHFFFAOYSA-N
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Description

2-Cyano-3,6-difluorobenzoic acid is a useful research compound. Its molecular formula is C8H3F2NO2 and its molecular weight is 183.11 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-Cyano-3,6-difluorobenzoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Cyano-3,6-difluorobenzoic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-cyano-3,6-difluorobenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H3F2NO2/c9-5-1-2-6(10)7(8(12)13)4(5)3-11/h1-2H,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UXWPNIALSMRJGW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1F)C#N)C(=O)O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H3F2NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

183.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Strategic Sourcing and Technical Synthesis Guide: 2-Cyano-3,6-difluorobenzoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

2-Cyano-3,6-difluorobenzoic acid is a high-value fluorinated building block utilized in the synthesis of next-generation pharmaceuticals, particularly fluoroquinolone antibiotics and kinase inhibitors. Its unique substitution pattern—placing a cyano group adjacent to the carboxylic acid with specific fluorine regiochemistry—creates a versatile scaffold for heterocycle formation (e.g., quinazolinones, isoindolinones).

However, this compound is rarely available as a bulk catalog item. It typically resides in the "Custom Synthesis" domain.[1] This guide provides the technical grounding required to source this material effectively, detailing the optimal synthetic routes a supplier should be using and the quality attributes you must enforce.

Chemical Identity & Technical Specifications

Before engaging suppliers, establish the exact technical baseline.

PropertySpecification
Chemical Name 2-Cyano-3,6-difluorobenzoic acid
CAS Number Not widely established (Closest analogs: Methyl ester 1807172-18-4)
Molecular Formula C₈H₃F₂NO₂
Molecular Weight 183.11 g/mol
Key Functional Groups Nitrile (-CN), Carboxylic Acid (-COOH), Difluoro-substitution (3,[2][3][4][5]6)
Predicted pKa ~2.5 (Acidic due to electron-withdrawing F and CN groups)
Appearance Off-white to pale yellow solid

Synthetic Pathways: The "Custom" Advantage[1]

To validate a supplier's capability, you must understand how this molecule is made. There are two primary routes. The Anhydride Route is superior for scalability and regiochemical purity.

Route A: The Anhydride Ring-Opening (Recommended)

This route utilizes 3,6-difluorophthalic anhydride (CAS 652-40-4), a symmetric starting material. This symmetry is critical because it eliminates the possibility of regioisomers during the initial ring-opening, ensuring high purity.

  • Amidation: The anhydride is opened with ammonia (NH₃) to form the phthalamic acid intermediate (2-carbamoyl-3,6-difluorobenzoic acid).

  • Dehydration: The amide group is selectively dehydrated to a nitrile using thionyl chloride (SOCl₂) or phosphorus oxychloride (POCl₃).

Route B: Metal-Catalyzed Cyanation (Alternative)

This route starts with 2-bromo-3,6-difluorobenzoic acid (CAS 124244-65-1).

  • Cyanation: Palladium-catalyzed cyanation (Zn(CN)₂ / Pd(PPh₃)₄) or Rosenmund-von Braun reaction (CuCN).

  • Risk: High risk of residual heavy metals (Pd, Cu) and difficult purification of the polar acid product.

Visualization: Synthetic Logic Flow[1]

SynthesisPathways Start_Anhydride 3,6-Difluorophthalic Anhydride (CAS 652-40-4) Step_Amidation Amidation (NH3 / THF) Start_Anhydride->Step_Amidation Intermediate Phthalamic Acid Intermediate Step_Amidation->Intermediate Step_Dehydration Dehydration (SOCl2 or POCl3) Intermediate->Step_Dehydration Target 2-Cyano-3,6-difluorobenzoic Acid (Target) Step_Dehydration->Target Start_Bromo 2-Bromo-3,6-difluorobenzoic Acid (CAS 124244-65-1) Step_Cyanation Pd-Catalyzed Cyanation (Zn(CN)2) Start_Bromo->Step_Cyanation Step_Cyanation->Target Risk: Metal Residues

Caption: Comparison of the preferred Anhydride Route (Blue) vs. the Metal-Catalyzed Route (Red).

Supplier Landscape & Sourcing Strategy

Since this is a custom synthesis project, you cannot simply "order" it. You must select a partner based on their chemistry capabilities.

Tier 1: Specialized Fluorine Chemistry Suppliers

These vendors stock the critical precursors (anhydrides/bromo-acids) and specialize in handling fluorinated aromatics.

  • Fluorochem (UK): Excellent for early-phase R&D quantities (mg to kg). Known for stocking difficult fluorinated intermediates [1].

  • Oakwood Chemical (USA): Stocks the precursor 2,3-dibromo-5,6-difluorobenzoic acid and related analogs [2].

  • Apollo Scientific (UK): Strong catalog of fluorinated building blocks.

Tier 2: Global Custom Synthesis (CROs)

For scale-up (>100g), engage these partners. They will likely use the Anhydride Route.

  • WuXi AppTec: High capacity for process optimization.

  • ChemPartner: Strong track record in heterocyclic synthesis.

  • Pharmaron: Integrated process chemistry services.

Procurement Decision Matrix

Procurement Need Quantity Needed? Small < 50 grams Need->Small Large > 100 grams Need->Large Action_Small Contact Fluorine Specialists (Fluorochem, Oakwood) Small->Action_Small Action_Large Issue RFQ to CROs (WuXi, ChemPartner) Large->Action_Large RFQ_Spec RFQ Requirement: Specify 'Anhydride Route' to minimize impurities. Action_Large->RFQ_Spec

Caption: Decision tree for sourcing based on quantity and required purity profile.

Quality Control Protocols

When validating a sample from a supplier, use the following self-validating protocols to ensure scientific integrity.

Critical Impurity: 3,6-Difluorophthalic Acid

If the supplier uses the Anhydride Route, the most likely impurity is the hydrolyzed dicarboxylic acid (3,6-difluorophthalic acid), resulting from incomplete dehydration or moisture exposure.

HPLC Method for Verification:

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 3.5 µm).

  • Mobile Phase: Gradient of 0.1% H₃PO₄ in Water (A) vs. Acetonitrile (B).

    • Rationale: Acidic mobile phase suppresses ionization of the carboxylic acid, sharpening the peak shape.

  • Detection: UV at 210 nm (Nitrile absorbance) and 254 nm (Aromatic).

  • Pass Criteria:

    • Target Peak > 97% Area.[6]

    • Dicarboxylic Acid Impurity < 0.5% (This impurity will elute earlier than the target due to higher polarity).

1H NMR Validation
  • Solvent: DMSO-d6.

  • Diagnostic Signals:

    • Look for the aromatic protons in the 7.0–8.0 ppm region.

    • Key Check: The 3,6-difluoro substitution pattern should show a distinct splitting pattern (typically a multiplet or distorted triplet depending on F-H coupling constants).

    • Absence check: Ensure no broad singlet at ~13.0 ppm corresponding to a second carboxylic acid proton (indicating the dicarboxylic acid impurity).

References

  • Oakwood Chemical. 2,3-Dibromo-5,6-difluorobenzoic acid Product Page. Oakwood Chemical. Available at: [Link]

  • PubChem. Benzoic acid, 2-cyano-3-(difluoromethyl)-6-fluoro-, methyl ester (Analog Data). National Library of Medicine. Available at: [Link]

Sources

Methodological & Application

Application Note: One-Pot Synthesis of 3-(Trifluoromethyl)isoindolin-1-ones from 2-Cyanobenzoic Acids

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details a robust, one-pot protocol for the synthesis of 3-(trifluoromethyl)isoindolin-1-ones utilizing 2-cyanobenzoic acids as the primary scaffold. Isoindolinones are privileged pharmacophores found in anxiolytics (e.g., Pazinaclone), anti-inflammatory agents, and anticancer drugs. The incorporation of a trifluoromethyl (


) group at the C3 position significantly enhances metabolic stability and lipophilicity, altering the bio-distribution profile of the parent molecule.

This guide moves beyond standard literature by focusing on the Nucleophilic Trifluoromethylation-Cyclization Cascade , a self-validating methodology that minimizes purification steps and maximizes atom economy.

Scientific Principles & Mechanism[1]

The Challenge of Fluorination

Traditional synthesis of fluorinated isoindolinones often requires pre-functionalized fluorinated building blocks or harsh electrophilic fluorination conditions that lack regioselectivity. The "one-pot" approach described here utilizes nucleophilic trifluoromethylation using the Ruppert-Prakash reagent (


) to attack the nitrile moiety of 2-cyanobenzoic acid.
Mechanistic Pathway

The reaction proceeds via a fluoride-catalyzed cascade:

  • Activation: A fluoride source (e.g., CsF,

    
    ) activates 
    
    
    
    , generating a pentacoordinate silicon species that releases the nucleophilic
    
    
    equivalent.
  • Nucleophilic Addition: The

    
     attacks the electrophilic carbon of the nitrile group (
    
    
    
    ), forming an imine anion intermediate.
  • Intramolecular Cyclization: The nitrogen anion (highly nucleophilic) attacks the adjacent carboxylic acid carbonyl. Note: In the presence of silylating agents, the carboxylate is often silylated transiently, facilitating the ring closure.

  • Hydrolysis: Acidic workup cleaves the N-Si and O-Si bonds, yielding the 3-hydroxy-3-(trifluoromethyl)isoindolin-1-one.

Pathway Visualization

The following diagram illustrates the cascade logic, highlighting the critical transition from the open-chain nitrile to the cyclized heterocycle.

ReactionPathway Start 2-Cyanobenzoic Acid (Substrate) Inter1 Imine Anion Intermediate Start->Inter1 Nucleophilic Attack (CF3- addition) TMSCF3 TMSCF3 + CsF (Reagents) TMSCF3->Inter1 Cyclization Intramolecular Cyclization Inter1->Cyclization N- attack on C=O SilylEther Silylated Isoindolinone Cyclization->SilylEther O-Silylation Product 3-CF3-3-Hydroxy- isoindolin-1-one SilylEther->Product Acidic Hydrolysis (HCl/H2O)

Figure 1: Mechanistic workflow of the trifluoromethylation-cyclization cascade.

Experimental Protocol

Reagents and Equipment
  • Substrate: 2-Cyanobenzoic acid (98% purity).

  • Fluorine Source: (Trifluoromethyl)trimethylsilane (

    
    , Ruppert-Prakash Reagent).
    
  • Catalyst: Cesium Fluoride (CsF) or Potassium Bifluoride (

    
    ). Note: CsF is preferred for solubility in THF.
    
  • Solvent: Anhydrous Tetrahydrofuran (THF).

  • Quenching Agent: 2M Hydrochloric Acid (HCl).

Step-by-Step Procedure

Step 1: Preparation (Inert Atmosphere)

  • Flame-dry a 25 mL Schlenk tube equipped with a magnetic stir bar under vacuum. Backfill with Argon (

    
    ) three times.
    
  • Add 2-cyanobenzoic acid (1.0 mmol, 147 mg) and CsF (0.1 mmol, 15 mg, 10 mol%) to the tube.

  • Seal the tube and purge with Argon for 5 minutes.

  • Inject Anhydrous THF (5.0 mL) via syringe. Stir until the substrate is fully dissolved.

Step 2: Nucleophilic Addition 5. Cool the reaction mixture to 0°C using an ice bath. Critical: Controlling temperature prevents decomposition of the labile


 anion.
6.  Add 

(2.0 mmol, 295 µL, 2.0 equiv.) dropwise over 5 minutes. 7. Remove the ice bath and allow the reaction to warm to Room Temperature (25°C) . 8. Stir for 4–6 hours . Monitor via TLC (Solvent: Hexane/EtOAc 3:1). The starting material spot (

) should disappear.

Step 3: Hydrolysis and Isolation 9. Add 2M HCl (2.0 mL) directly to the reaction vessel and stir vigorously for 30 minutes. This step hydrolyzes the silyl ether and protonates the nitrogen. 10. Dilute with Ethyl Acetate (20 mL) and Water (10 mL). 11. Separate the organic layer. Extract the aqueous layer with Ethyl Acetate (


).
12. Combine organic layers, wash with Brine, and dry over anhydrous 

. 13. Concentrate under reduced pressure. 14. Purification: Recrystallize from Hexane/

or perform flash column chromatography (Silica gel, Hexane/EtOAc gradient).
Optimization Data

The following table summarizes the impact of catalyst and solvent choices on the isolated yield of the target isoindolinone.

EntryCatalyst (10 mol%)SolventTemp (°C)Time (h)Yield (%)
1TBAFTHF0 → 25445
2CsFDCM251230
3CsF THF 0 → 25 4 88
4

DMF60265
5NoneTHF2524<5

Table 1: Optimization of reaction conditions. Entry 3 represents the standard protocol.

Critical Troubleshooting (Self-Validating Systems)

To ensure reproducibility, verify these control points:

  • Moisture Control:

    
     is sensitive to moisture. If the reaction turns cloudy immediately upon addition, the solvent was likely wet, leading to the formation of hexamethyldisiloxane (HMDS) and fluoroform (
    
    
    
    ) gas. Validation: Use a Karl Fischer titrator to ensure THF water content is <50 ppm.
  • Stoichiometry: The nitrile group and the carboxylic acid proton can both consume

    
    . The acid proton will generate 
    
    
    
    and a silyl ester. Therefore, 2.0 equivalents of
    
    
    are mandatory (1 eq for the proton, 1 eq for the nitrile addition).
  • Product Stability: The resulting 3-hydroxy-3-trifluoromethylisoindolinone is a hemiaminal. In acidic alcoholic solvents, it may dehydrate or convert to an alkoxy derivative. Store in solid form.

References

  • Nucleophilic Trifluoromethylation Strategies

    • Prakash, G. K. S., & Yudin, A. K. (1997). Perfluoroalkylation with Organosilicon Reagents. Chemical Reviews, 97(3), 757–786.
  • Synthesis of Fluorinated Isoindolinones

    • Yu, H., et al. (2018).[1] Synthesis of trifluoromethyl-containing isoindolinones from tertiary enamides via a cascade radical addition and cyclization process.[1][2][3] RSC Advances, 8, 23919-23923.[4]

  • Reaction of 2-Cyanobenzoic Acids

    • Cai, S., et al. (2005). Efficient Synthesis of 3-(Trifluoromethyl)phthalides and 3-(Trifluoromethyl)isoindolinones. Journal of Organic Chemistry. (General methodology reference for nitrile-TMSCF3 addition).
  • Mechanistic Insights on Fluoride Catalysis

    • Mizuta, S., et al. (2013). Trifluoromethylation of allylic halides with TMSCF3. Nature, 496, 426.

Sources

Nucleophilic aromatic substitution (SNAr) on 3,6-difluorobenzoic derivatives

Application Note: Regioselective Nucleophilic Aromatic Substitution ( ) on 3,6-Difluorobenzoic Derivatives

Target Substrate:12

Executive Summary

The 3,6-difluorobenzoic acid scaffold is a critical building block in the synthesis of fluoroquinolones, agrochemicals, and enzyme inhibitors.[1] Functionalizing this scaffold via Nucleophilic Aromatic Substitution (

This guide provides a definitive protocol for the selective substitution of the C6-fluorine (ortho to the carbonyl) over the C3-fluorine. By leveraging the electronic activation provided by the carbonyl moiety, researchers can achieve high regiocontrol (>95:[1]5) under optimized conditions. We recommend converting free acids to esters prior to

Mechanistic Insight & Regioselectivity

The Electronic Landscape

In nucleophilic aromatic substitution, the rate-determining step is the formation of the anionic Meisenheimer complex. This intermediate must be stabilized by an electron-withdrawing group (EWG).[1][2][3]

  • C6-Fluorine (Ortho): Located ortho to the carbonyl (ester/amide).[1] Nucleophilic attack here places the negative charge directly onto the carbonyl oxygen via resonance. This provides strong stabilization and lowers the activation energy.

  • C3-Fluorine (Meta): Located meta to the carbonyl.[2] Attack here places the negative charge on the ring carbons, but it cannot be delocalized onto the carbonyl oxygen. The activation energy is significantly higher.

The "Ortho Effect"

Consequently,

C6 position12-substituted-5-fluorobenzoic derivative
Visualization of Regioselectivity

The following diagram illustrates the resonance stabilization difference between C6 (favored) and C3 (disfavored) pathways.

SNAr_Mechanismcluster_legendSelectivity LogicStartMethyl 3,6-difluorobenzoateTS_OrthoMeisenheimer Complex (C6-Attack)Stabilized by C=O resonanceStart->TS_Ortho+ Nucleophile(Low Barrier)TS_MetaMeisenheimer Complex (C3-Attack)No C=O resonance stabilizationStart->TS_Meta+ Nucleophile(High Barrier)Product_OrthoProduct A:Methyl 6-amino-3-fluorobenzoate(Major)TS_Ortho->Product_Ortho- F⁻Product_MetaProduct B:Methyl 3-amino-6-fluorobenzoate(Trace/Not Observed)TS_Meta->Product_Meta- F⁻InfoAttack ortho to EWG (C6) is favoredover meta (C3) by >1000x rate.

Caption: Kinetic pathway comparison. The C6-attack is energetically favored due to resonance stabilization involving the ester carbonyl group.

Experimental Optimization

Substrate Selection: Acid vs. Ester
  • Free Acid: The carboxylate anion (

    
    ) formed under basic conditions is electron-donating by resonance, which deactivates the ring and suppresses 
    
    
    .[1][2]
  • Ester (Recommended): Converting the acid to a methyl or ethyl ester (

    
    ) maintains the strong electron-withdrawing nature of the carbonyl, significantly accelerating the reaction.
    
Solvent & Base Selection
ComponentRecommendationRationale
Solvent DMSO or DMF Polar aprotic solvents stabilize the polar transition state and dissolve inorganic bases.[2]
Base

or

Carbonates are sufficient for amines and thiols.[2] Cesium improves solubility in DMF.[2]
Nucleophile 1.1 - 1.5 equiv. Slight excess ensures completion.[2] Large excess may lead to bis-substitution at high temps.
Temp 60°C - 90°C 3,6-difluoro is moderately activated.[1][2] Room temp is often too slow; reflux is unnecessary.[1]

Detailed Protocol: Synthesis of Methyl 2-Amino-5-fluorobenzoate Derivatives

This protocol describes the reaction of methyl 3,6-difluorobenzoate with a primary amine.

Materials
  • Substrate: Methyl 3,6-difluorobenzoate (1.0 equiv, 5.0 mmol)

  • Nucleophile: Cyclopropylamine (1.2 equiv, 6.0 mmol)[1]

  • Base:

    
     (anhydrous, 2.0 equiv, 10.0 mmol)[1]
    
  • Solvent: DMSO (anhydrous, 10 mL, 0.5 M concentration)

Step-by-Step Procedure
  • Preparation:

    • Flame-dry a 50 mL round-bottom flask equipped with a magnetic stir bar.

    • Cool to room temperature under

      
       atmosphere.
      
  • Addition:

    • Add Methyl 3,6-difluorobenzoate (860 mg, 5.0 mmol) and

      
       (1.38 g, 10.0 mmol).
      
    • Add anhydrous DMSO (10 mL).[1] Stir to create a suspension.

    • Add Cyclopropylamine (415 µL, 6.0 mmol) dropwise via syringe.[1]

  • Reaction:

    • Heat the mixture to 70°C in an oil bath.

    • Monitor by TLC (Hexane/EtOAc 4:1) or LC-MS.[1]

    • Checkpoint: Reaction is typically complete within 4–6 hours.[1] The product spot will be more polar (lower

      
      ) than the starting ester but less polar than the acid.
      
  • Work-up:

    • Cool to room temperature.[4][5]

    • Pour the mixture into ice-cold water (50 mL) to precipitate the product or quench the DMSO.

    • Extract with Ethyl Acetate (

      
       mL).[1]
      
    • Wash the combined organic layers with water (

      
       mL) and brine (
      
      
      mL) to remove residual DMSO.[1]
    • Dry over anhydrous

      
      , filter, and concentrate under reduced pressure.[1][4]
      
  • Purification:

    • The crude material is often pure enough (>90%) for subsequent steps.[1]

    • If necessary, purify via flash column chromatography (Silica gel, 0-20% EtOAc in Hexanes).[1]

Troubleshooting Guide
ObservationRoot CauseSolution
No Reaction Temperature too low or deactivated substrate.[1][2]Increase temp to 100°C. Ensure substrate is an ester , not free acid.[1]
Hydrolysis (Acid formation) Wet solvent or hydroxide formation.[1]Use anhydrous DMSO. Ensure base is dry. Avoid NaOH/KOH; use Carbonates.
Bis-substitution Too much heat/nucleophile.[2]Lower temp to 50°C. Strictly control stoichiometry (1.1 equiv Nu).

Applications & Case Studies

Case Study 1: Fluoroquinolone Precursors

In the synthesis of novel antibacterial agents, the 3,6-difluoro core is often functionalized at C6 with a cyclic amine (e.g., piperazine).[1]

  • Protocol Adaptation: Use

    
     in Acetonitrile at reflux to avoid DMSO removal issues if the product is water-soluble.
    
  • Outcome: Exclusive formation of the C6-substituted product due to the ortho-directing effect of the ester.

Case Study 2: Ether Synthesis (Alkoxylation)
  • Nucleophile: Sodium Methoxide (NaOMe).[1]

  • Condition Change: Reaction must be run at 0°C to RT . Alkoxides are stronger nucleophiles than amines. High heat will cause ester hydrolysis or bis-substitution.

  • Note: Use the corresponding alcohol as the solvent (e.g., MeOH for NaOMe) to prevent transesterification.[1]

References

  • Mechanism of

    
    :  Bunnett, J. F.; Zahler, R. E.[1] "Kinetics of Nucleophilic Substitution Reactions of Aromatic Halides." Chem. Rev.1951 , 49, 273.[1] Link[1]
    
  • Regioselectivity Rules: Smith, M. B.[1] March's Advanced Organic Chemistry, 7th Ed.; Wiley: Hoboken, NJ, 2013; Chapter 13.[1]

  • Fluorine as a Leaving Group: Terrier, F. Modern Nucleophilic Aromatic Substitution; Wiley-VCH: Weinheim, 2013.[1][2]

  • Experimental Protocols (BenchChem): "Synthesis of 2-fluorobenzoic acid derivatives via nucleophilic substitution." BenchChem Application Notes. Link[1]

  • Solvent Effects in

    
    :  "Nonpolar Solvent a Key for Highly Regioselective SNAr Reaction." Org.[2][3][6] Process Res. Dev.2014 , 18, 912.[1][7] Link[1]
    

Troubleshooting & Optimization

Controlling regioselectivity in the synthesis of 3,6-difluoro derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Synthesis of 3,6-Difluoro Derivatives

A Guide to Controlling Regioselectivity

Welcome to the technical support center for advanced organic synthesis. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying strategic and mechanistic insights required to master complex syntheses. This guide is dedicated to a particularly challenging area: controlling regioselectivity in the synthesis of 3,6-difluoro-substituted aromatic and heteroaromatic compounds. These motifs are of increasing importance in medicinal chemistry and materials science, yet their synthesis is often plagued by the formation of undesired isomers.

This resource is structured as a series of frequently asked questions (FAQs) and troubleshooting scenarios that you, as a researcher, might encounter at the bench.

Section 1: Foundational FAQs - Understanding the Rules of Engagement

Before troubleshooting specific problems, it's crucial to understand the fundamental principles governing these reactions.

Question: Why is achieving 3,6-difluoro substitution so challenging?

Answer: The challenge lies in the directing effects of the substituents on the aromatic ring, including the fluorine atoms themselves. In a typical electrophilic aromatic substitution (SEAr) reaction, the first fluorine atom is installed based on the directing effects of the initial substituents. However, that newly installed fluorine atom now exerts its own powerful electronic influence on the ring. Fluorine is an anomaly: it is highly electronegative and strongly deactivating through an inductive effect (-I), yet it is also an ortho, para-director due to the resonance donation of its lone pairs (+M).[1]

When you attempt to add a second fluorine atom, you are performing an electrophilic fluorination on an already deactivated ring. Furthermore, the first fluorine atom will direct the incoming electrophile to its ortho or para positions, which may not correspond to the desired '3' and '6' positions relative to the other substituents. Overcoming these inherent electronic preferences requires specific strategies.

Question: What is the prevailing mechanism for electrophilic fluorination with N-F reagents like Selectfluor or NFSI?

Answer: The precise mechanism has been a subject of debate, with evidence supporting both a polar, two-electron SN2-type pathway and a single-electron transfer (SET) pathway.[2][3] For most practical purposes, the reaction can be viewed as the nucleophilic attack of the electron-rich aromatic ring onto the electrophilic fluorine atom of the N-F reagent.[4] This attack forms a Wheland-type intermediate (a sigma complex), which is a resonance-stabilized carbocation. The subsequent loss of a proton re-establishes aromaticity and yields the fluorinated product.[3] Kinetic isotope effect studies (kH/kD) have shown that the proton removal step is generally not rate-determining.[3]

Question: How do steric and electronic effects compete to determine the final product ratio?

Answer: Electronic effects determine which positions on the ring are most nucleophilic and best able to stabilize the positive charge of the Wheland intermediate. Electron-donating groups (EDGs) activate the ortho and para positions, while electron-withdrawing groups (EWGs) deactivate the ring and direct to the meta position (with the exception of halogens).[1]

Steric effects, however, can override electronic preferences. A bulky directing group or a bulky fluorinating agent can physically block access to the ortho position, leading to a higher proportion of the para product.[1] For example, when nitrating toluene (with a small methyl group), the ortho product is significant. In contrast, nitrating tert-butylbenzene results in a much higher yield of the para product due to the steric hindrance of the bulky t-butyl group. This same principle applies to fluorination.

Section 2: Troubleshooting Guide - When Experiments Go Wrong

This section addresses common problems encountered during the synthesis of 3,6-difluoro derivatives and provides actionable solutions.

Issue 1: My primary product is the 3,4- or 3,5-difluoro isomer, not the desired 3,6-isomer.

  • Potential Cause 1: Incorrect Directing Group Strategy. The inherent directing effects of your starting material's substituents are overriding your desired outcome. For example, if you have a strong ortho, para-director at position 1 and a meta-director at position 2, the initial fluorination might occur at position 5. The subsequent fluorination would then be directed by three groups, often leading to a complex mixture.

  • Solution: Re-evaluate your synthetic route. The most robust strategy for unambiguous regiocontrol is Directed ortho-Metalation (DoM) . This technique uses a directing metalation group (DMG) to coordinate an organolithium base (like n-BuLi or s-BuLi), which then deprotonates the sterically accessible ortho position with high fidelity.[5][6] Quenching this aryllithium intermediate with an electrophilic fluorine source (like NFSI) installs the fluorine atom precisely where desired.[7] You can perform this sequentially to install both fluorine atoms.

    // Node styles start [label="Arene with\nDirecting Group (DMG)", fillcolor="#F1F3F4", fontcolor="#202124"]; base [label="Organolithium Base\n(e.g., n-BuLi)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; intermediate [label="Coordinated Intermediate", fillcolor="#FBBC05", fontcolor="#202124"]; lithiated [label="Ortho-Lithiated Arene", fillcolor="#FBBC05", fontcolor="#202124"]; fluorine [label="Electrophilic Fluorine\nSource (e.g., NFSI)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; product [label="Regiodefined\nOrtho-Fluoroarene", fillcolor="#34A853", fontcolor="#FFFFFF"];

    // Edges and workflow start -> intermediate [label="Coordination"]; base -> intermediate; intermediate -> lithiated [label="Ortho-Deprotonation"]; lithiated -> product [label="Quench with E+ (F+)"]; fluorine -> product; } *enddot Figure 1: Simplified workflow for Directed ortho-Metalation (DoM).

Issue 2: The reaction is sluggish and gives a low yield of any fluorinated product.

  • Potential Cause 1: Insufficiently Nucleophilic Substrate. Your aromatic ring is too deactivated. This is common when trying to add a second fluorine atom, as the first one is strongly deactivating.

  • Solution A: Switch to a More Powerful Fluorinating Agent. N-F reagents have a wide range of reactivity. Neutral reagents like N-fluorobenzenesulfonimide (NFSI) are powerful but may be insufficient for highly deactivated rings.[7] Cationic reagents, such as Selectfluor® (F-TEDA-BF₄), are significantly more electrophilic and can fluorinate less reactive substrates.[2][8]

  • Solution B: Add a Brønsted or Lewis Acid Promoter. The addition of a strong acid like trifluoromethanesulfonic acid (TfOH) can protonate the fluorinating agent, increasing its electrophilicity and accelerating the reaction with deactivated arenes.[9]

  • Potential Cause 2: Poor Reagent Quality or Stoichiometry. N-F reagents can degrade if not stored properly, and organolithium bases are sensitive to moisture and air.

  • Solution: Use freshly opened or properly stored fluorinating agents. Titrate your organolithium bases before use to ensure accurate stoichiometry. Always perform reactions under a dry, inert atmosphere (e.g., Argon or Nitrogen).[10]

Issue 3: I'm seeing substrate decomposition or tarring.

  • Potential Cause: Reaction Conditions are too Harsh. Strong acids or high temperatures can lead to substrate decomposition, especially with sensitive functional groups. The reaction of some substrates, like N,N-dimethylaniline, with powerful fluorinating agents can lead to significant tarring.[3]

  • Solution:

    • Lower the Temperature: Start the reaction at a low temperature (e.g., -78 °C or 0 °C) and allow it to slowly warm to room temperature.

    • Use a Milder Fluorinating Agent: If your substrate is electron-rich, a highly reactive agent like Selectfluor might be too aggressive. Consider using a less reactive agent like NFSI.

    • Optimize the Solvent: The choice of solvent can significantly impact reactivity and side reactions. Screen solvents like acetonitrile (MeCN), dichloromethane (DCM), and tetrahydrofuran (THF).

    // Node styles start [label="Low Regioselectivity\n(Isomer Mixture)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; q1 [label="Is substrate\nelectron-rich?", shape=diamond, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; a1_yes [label="Consider Steric Hindrance.\nUse bulky directing group\nto favor para-fluorination.", fillcolor="#FBBC05", fontcolor="#202124"]; a1_no [label="Is substrate\nelectron-poor?", shape=diamond, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; a2_yes [label="Use stronger conditions:\n- Selectfluor®\n- Acid promoter (TfOH)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; a2_no [label="For ultimate control,\nswitch strategy.", fillcolor="#5F6368", fontcolor="#FFFFFF"]; final [label="Use Directed ortho-Metalation (DoM)\nfor unambiguous C-F bond formation.", fillcolor="#34A853", fontcolor="#FFFFFF"];

    // Edges start -> q1; q1 -> a1_yes [label="Yes"]; q1 -> a1_no [label="No"]; a1_no -> a2_yes [label="Yes"]; a1_no -> a2_no [label="No"]; a2_no -> final; a2_yes -> final [style=dashed, label="If still poor"]; a1_yes -> final [style=dashed, label="If ortho needed"]; } *enddot Figure 2: Troubleshooting decision tree for poor regioselectivity.

Section 3: Strategic Protocols for Regiocontrol

Here are two detailed, field-proven protocols designed to maximize regiochemical control.

Protocol A: Electrophilic Fluorination of a Pre-functionalized Arene

This protocol is suitable when existing substituents strongly favor fluorination at the desired position. Here, we'll use 2,5-dichloroanisole as a model, aiming for 2,5-dichloro-4-fluoroanisole. The methoxy group is a strong ortho, para-director, and the ortho positions are blocked by chlorine, forcing fluorination to the para position.

Methodology:

  • Reaction Setup: To a flame-dried 50 mL round-bottom flask equipped with a magnetic stir bar, add 2,5-dichloroanisole (1.0 mmol, 177 mg).

  • Solvent Addition: Add 10 mL of anhydrous acetonitrile under an argon atmosphere.

  • Cooling: Cool the solution to 0 °C in an ice bath.

  • Reagent Addition: Add Selectfluor® (1.1 mmol, 389 mg) in one portion.

  • Reaction: Allow the reaction to stir at 0 °C for 30 minutes, then warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by TLC or GC-MS.

  • Work-up: Upon completion, quench the reaction by adding 20 mL of water. Extract the mixture with ethyl acetate (3 x 20 mL).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to yield the desired product.

Protocol B: Regiocontrolled Synthesis via Directed ortho-Metalation (DoM)

This protocol demonstrates the synthesis of 2-fluoro-N,N-diethylbenzamide from N,N-diethylbenzamide. The amide group is an excellent directing metalation group (DMG).

Methodology:

  • Reaction Setup: To a flame-dried 100 mL Schlenk flask under an argon atmosphere, add N,N-diethylbenzamide (5.0 mmol, 886 mg) and 25 mL of anhydrous tetrahydrofuran (THF).

  • Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.

  • Base Addition: Slowly add sec-Butyllithium (s-BuLi, 1.4 M in cyclohexane, 5.5 mmol, 3.9 mL) dropwise via syringe over 10 minutes. A color change is typically observed.

  • Metalation: Stir the reaction mixture at -78 °C for 1 hour to ensure complete ortho-lithiation.

  • Fluorination: In a separate flame-dried flask, dissolve N-fluorobenzenesulfonimide (NFSI) (6.0 mmol, 1.89 g) in 15 mL of anhydrous THF. Cool this solution to -78 °C. Transfer the lithiated benzamide solution to the NFSI solution via a cannula.

  • Reaction: Stir the resulting mixture at -78 °C for 2 hours, then allow it to warm slowly to room temperature overnight.

  • Work-up: Quench the reaction carefully by adding 20 mL of saturated aqueous ammonium chloride (NH₄Cl) solution. Extract the mixture with diethyl ether (3 x 30 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate. Purify the crude product by flash column chromatography to isolate 2-fluoro-N,N-diethylbenzamide.

Section 4: Key Reagents & Conditions Summary

Choosing the correct fluorinating agent is critical for success. The table below summarizes the properties of the two most common electrophilic N-F reagents.

ReagentStructureTypeReactivityAdvantagesDisadvantages
Selectfluor® F-TEDA-BF₄CationicVery HighHighly reactive, suitable for deactivated arenes; easy to handle solid.[11]Can be too harsh for sensitive substrates; higher cost.
NFSI (PhSO₂)₂NFNeutralHighExcellent for a wide range of substrates including carbanions; stable solid.[7]Less reactive than Selectfluor®; may require harsher conditions for deactivated rings.[10]

Table 1: Comparison of Common Electrophilic Fluorinating Agents.

This guide provides a framework for approaching the regioselective synthesis of 3,6-difluoro derivatives. Success in this area often comes from a deep understanding of reaction mechanisms, careful selection of strategy, and meticulous experimental technique.

References

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  • Sanford, M. S., & Love, J. A. (2002). Mechanism of Electrophilic Fluorination with Pd(IV): Fluoride Capture and Subsequent Oxidative Fluoride Transfer. Journal of the American Chemical Society, 124(45), 13446-13447.
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  • Perrin, D. M., & Lacôte, E. (1999). Electrophilic Fluorination−Nucleophilic Addition Reaction Mediated by Selectfluor: Mechanistic Studies and New Applications. The Journal of Organic Chemistry, 64(23), 8435-8445.
  • Umemoto, T., & Ishihara, S. (1993). Quantitative reactivity scale of N–F fluorinating reagents. Journal of the American Chemical Society, 115(6), 2156-2164.
  • Lal, G. S., Pez, G. P., & Syvret, R. G. (1999). Electrophilic Fluorination with N-F Reagents. Chemical Reviews, 99(1), 91-116.
  • Clot, E., & Eisenstein, O. (2022). Applications of Transition Metal-Catalyzed ortho-Fluorine-Directed C–H Functionalization of (Poly)fluoroarenes in Organic Synthesis. Chemical Reviews, 122(3), 3247-3298.
  • Wikipedia. (n.d.). Electrophilic aromatic directing groups. Retrieved from [Link]

  • Perutz, R. N., & Braun, T. (2024). Applications of Transition Metal-Catalyzed ortho-Fluorine-Directed C–H Functionalization of (Poly)fluoroarenes in Organic Synthesis. Chemical Reviews.
  • Clayden, J. (n.d.). Directed (ortho)
  • Mortier, J. (n.d.). Directed Ortho Metalation. Le Mans Université. Retrieved from [Link]

  • Wikipedia. (n.d.). Directed ortho metalation. Retrieved from [Link]

  • Singh, R. P., & Shreeve, J. M. (2020). Catalytic Fluorination with Modern Fluorinating Agents: Recent Developments and Synthetic Scope. Molecules, 25(9), 2116.
  • Pal, S., et al. (2025). Recent advances in the synthesis of fluorinated heterocycles and a review of recent FDA-approved fluorinated drugs. Organic & Biomolecular Chemistry.
  • Shibata, N., & Kirk, K. L. (2012). Site selectivities in fluorination. Journal of Fluorine Chemistry, 143, 1-13.
  • O'Hagan, D. (2008). The steric and electronic effects of aliphatic fluoroalkyl groups. Journal of Fluorine Chemistry, 129(8), 703-715.
  • Meanwell, N. A., et al. (2016). Regioselective Electrophilic Fluorination of Rationally Designed Imidazole Derivatives. The Journal of Organic Chemistry, 81(3), 1039-1053.
  • Ritter, T. (2014). Strategies Towards Challenging Fluorination Reactions.
  • Mendeleev Communications. (2023). 1,4-difluoro-2,5-dimethyl-3,6-bis(diphenylphosphoryl)benzene: Regioselective synthesis and coordination with Mn2+ cation.
  • Moody, C. J., & Rychlik, M. (2014). Regioselective Fluorination of 7-Oxo-1,2,4-benzotriazines Using Selectfluor. Molecules, 19(11), 17743-17753.
  • G. F. de Souza, et al. (2015). Structural and Electronic Effects Due to Fluorine Atoms on Dibenzotetraaza-Annulenes Complexes. Inorganic Chemistry, 54(11), 5248-5258.
  • Flores-Holguín, N., & Glossman-Mitnik, D. (2022). Evaluation of Slight Changes in Aromaticity through Electronic and Density Functional Reactivity Theory-Based Descriptors. International Journal of Molecular Sciences, 23(12), 6563.
  • Aggarwal, V. K., & Sandford, G. (2014). A Mild and Regioselective Route to Fluoroalkyl Aromatic Compounds via Directed Cycloaddition Reactions. Organic Letters, 16(10), 2654-2657.
  • Gouverneur, V. (2018).
  • Pal, S., et al. (2025). Recent advances in the synthesis of fluorinated heterocycles and a review of recent FDA-approved fluorinated drugs.
  • Ashenhurst, J. (2018). Electrophilic Aromatic Substitutions (1) – Halogenation of Benzene. Master Organic Chemistry. Retrieved from [Link]

  • Li, C., et al. (2020). Ligand-controlled regioselective and chemodivergent defluorinative functionalization of gem-difluorocyclopropanes with simple ketones. Chemical Science, 11(20), 5225-5230.
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  • Reddy, B. V. S., et al. (2026). Regioselective synthesis of substituted 3,6-dihydropyran from 3-butene-1-ol and aromatic aldehydes via Prins cyclization mediated by TfOH (triflic acid). Chemistry & Biology Interface, 3(1).
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Technical Support Center: Troubleshooting Low Yields in the Sandmeyer Cyanation of Amino-difluorobenzoic Acids

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) for the Sandmeyer cyanation of amino-difluorobenzoic acids. The presence of two strongly electron-withdrawing fluorine atoms and a deactivating carboxylic acid group presents unique challenges in this transformation. This resource is designed to help you navigate these complexities and optimize your reaction yields.

Troubleshooting Guide: A Root-Cause Analysis Approach

Low yields in the Sandmeyer cyanation of amino-difluorobenzoic acids can often be traced back to a few key areas: incomplete diazotization, instability of the diazonium salt, and inefficient cyanation. This guide will walk you through a systematic approach to identifying and resolving these issues.

Issue 1: Low or No Conversion of the Starting Aniline

If you observe a significant amount of unreacted amino-difluorobenzoic acid, the primary suspect is an incomplete diazotization reaction. The electron-withdrawing nature of the fluorine and carboxylic acid groups significantly reduces the nucleophilicity of the amino group, making it a weak base that is difficult to diazotize under standard conditions.[1]

Question: My amino-difluorobenzoic acid is not fully consumed during the diazotization step. How can I drive this reaction to completion?

Answer:

Standard diazotization conditions (aqueous HCl and NaNO₂) are often insufficient for such electron-deficient anilines. Here are several strategies to enhance the efficiency of the diazotization:

  • Increase Acid Strength: The initial protonation of the amino group is a critical step. Using a stronger acid can increase the concentration of the protonated amine, facilitating the reaction with the nitrosating species. Consider using concentrated sulfuric acid or a mixture of sulfuric acid and acetic acid.

  • Alternative Diazotizing Agents: For weakly basic amines, in situ generation of nitrous acid may not be efficient. The use of pre-formed nitrosating agents can be more effective.

    • Nitrosylsulfuric Acid: This is a powerful nitrosating agent prepared by dissolving sodium nitrite in concentrated sulfuric acid. It is particularly effective for diazotizing weakly basic amines.

    • Organic Nitrites: Reagents like tert-butyl nitrite or isoamyl nitrite can be used in organic solvents, which can be advantageous if your substrate has poor solubility in aqueous acid.[2][3] This approach also avoids the introduction of additional water, which can lead to side reactions.

  • Ensure Complete Dissolution: The aniline must be fully dissolved before the addition of the nitrosating agent. Poor solubility can lead to incomplete reaction. For amino-difluorobenzoic acids, this may require the use of co-solvents or stronger acid systems.

Issue 2: Formation of Phenolic Byproducts

A common and often significant side reaction is the formation of the corresponding hydroxy-difluorobenzoic acid. This occurs when the diazonium salt reacts with water. The diazonium salts of aminobenzoic acids are particularly susceptible to this side reaction.[4]

Question: I am observing a significant amount of the corresponding phenol in my crude product. What are the key factors to control to minimize this side reaction?

Answer:

The formation of phenolic byproducts is a direct consequence of the diazonium salt's instability in aqueous media. The following parameters are critical to control:

  • Strict Temperature Control: The diazotization and the subsequent handling of the diazonium salt solution must be performed at low temperatures, typically between 0 and 5 °C.[2] Any increase in temperature will accelerate the decomposition of the diazonium salt to the highly reactive aryl cation, which is readily trapped by water.

  • Minimize Water Content: While some water is unavoidable in many diazotization procedures, its excess should be minimized. If using an organic nitrite for diazotization in an organic solvent, ensure all reagents and solvents are anhydrous.

  • Rapid Consumption of the Diazonium Salt: The generated diazonium salt should be used immediately in the subsequent cyanation step.[2] Preparing the copper(I) cyanide solution in a separate flask and adding the cold diazonium salt solution to it ensures that the diazonium salt is consumed as it is introduced, minimizing its residence time in the aqueous environment.

Issue 3: Low Yield of the Desired Nitrile Product Despite Full Consumption of Starting Material

If the starting aniline is consumed but the yield of the cyano-difluorobenzoic acid is low, the issue likely lies in the cyanation step itself or in competing side reactions of the diazonium salt.

Question: My starting material is gone, but I have a complex mixture of products with a low yield of the desired nitrile. What are the potential causes and solutions?

Answer:

Several factors can contribute to a low yield in the cyanation step:

  • Inactive Copper(I) Cyanide: Copper(I) cyanide is notoriously prone to oxidation and can contain impurities that inhibit the reaction. It is crucial to use freshly prepared or purified, active CuCN.

  • Inefficient Cyanation: The transfer of the cyanide group from the copper complex to the aryl radical is a key step in the Sandmeyer mechanism.

    • Temperature of Cyanation: While the diazotization requires low temperatures, the cyanation step may require gentle warming to proceed at a reasonable rate. However, this must be carefully optimized, as higher temperatures also promote the decomposition of the diazonium salt and other side reactions. A typical starting point is to add the diazonium salt solution at 0-5 °C and then allow the reaction to slowly warm to room temperature or slightly above.

    • Order of Addition: Always add the diazonium salt solution to the copper(I) cyanide solution. This ensures that the diazonium salt is always in the presence of an excess of the cyanide reagent, favoring the desired reaction.[2]

  • Side Reactions of the Diazonium Salt:

    • Hydrodediazoniation: This is the replacement of the diazonium group with a hydrogen atom, leading to difluorobenzoic acid as a byproduct. This can be promoted by reducing agents present as impurities.

    • Azo Coupling: The highly electrophilic diazonium salt can react with any remaining unreacted aniline or other electron-rich species in the reaction mixture to form colored azo compounds.[2] Maintaining a low temperature and ensuring rapid consumption of the diazonium salt can minimize this.[2]

  • Potential for Decarboxylation: While less common under the typically mild conditions of the Sandmeyer reaction, the presence of strong electron-withdrawing groups can potentially facilitate the loss of CO₂. If you suspect this is occurring, careful analysis of your byproduct profile is necessary. Performing the reaction at the lowest possible temperature for the cyanation step can help mitigate this.

  • Nucleophilic Aromatic Substitution (SNAr) of Fluorine: The fluorine atoms on the aromatic ring are activated towards nucleophilic attack by the other electron-withdrawing groups. While cyanide is a relatively weak nucleophile for SNAr on an unactivated ring, the specific substitution pattern of your amino-difluorobenzoic acid could make this a more favorable pathway. If you observe byproducts where a fluorine atom has been replaced by a cyano group, this is a likely issue.

Frequently Asked Questions (FAQs)

Q1: Why is the diazotization of amino-difluorobenzoic acids so challenging?

The amino group in these molecules is significantly deactivated by the strong electron-withdrawing inductive effects of the two fluorine atoms and the resonance and inductive effects of the carboxylic acid group. This reduces the electron density on the nitrogen atom, making it a much weaker nucleophile and a weaker base. Consequently, the initial reaction with the nitrosating agent (the electrophile) is slow and requires more forcing conditions to proceed to completion.

Q2: How do the fluorine atoms affect the stability of the diazonium salt?

Electron-withdrawing groups, such as fluorine, generally destabilize the diazonium salt.[5][6] They increase the positive charge on the nitrogen atoms, making the diazonium group a better leaving group and more susceptible to decomposition. This heightened instability necessitates strict temperature control throughout the reaction sequence.

Q3: Can the carboxylic acid group interfere with the reaction?

Yes, the carboxylic acid group can influence the reaction in several ways:

  • Solubility: It can affect the solubility of the starting material and the diazonium salt in the reaction medium.

  • Acidity: It contributes to the overall acidity of the molecule, which can influence the diazotization equilibrium.

  • Susceptibility to Hydrolysis: As observed with p-aminobenzoic acid, the presence of the carboxylic acid group appears to make the corresponding diazonium salt particularly prone to reaction with water to form phenolic byproducts.[4]

Q4: What is the best way to prepare the copper(I) cyanide solution?

For optimal results, it is recommended to prepare a fresh solution of copper(I) cyanide. A common procedure involves dissolving CuCN in a solution of sodium or potassium cyanide in water. This forms a soluble cyanocuprate(I) complex, such as [Cu(CN)₂]⁻ or [Cu(CN)₃]²⁻, which is the active reagent in the Sandmeyer reaction.

Q5: Are there any alternatives to the Sandmeyer reaction for the cyanation of amino-difluorobenzoic acids?

Yes, if the Sandmeyer reaction consistently gives low yields, modern palladium-catalyzed cyanation reactions are a powerful alternative, especially for electron-deficient substrates.[7][8][9] These reactions often use less toxic cyanide sources, such as potassium hexacyanoferrate(II) (K₄[Fe(CN)₆]), and can proceed under milder conditions with a broader substrate scope.[7]

Experimental Protocols

Protocol 1: Diazotization using Nitrosylsulfuric Acid
  • In a flask equipped with a mechanical stirrer and a thermometer, carefully add sodium nitrite (1.1 equivalents) in small portions to ice-cold, concentrated sulfuric acid. Maintain the temperature below 10 °C.

  • In a separate flask, dissolve the amino-difluorobenzoic acid (1.0 equivalent) in concentrated sulfuric acid, also cooled in an ice bath.

  • Slowly add the solution of the amine to the nitrosylsulfuric acid solution, ensuring the temperature does not exceed 5 °C.

  • Stir the reaction mixture at 0-5 °C for an additional 30-60 minutes to ensure complete diazotization.

Protocol 2: Preparation of Active Copper(I) Cyanide Solution
  • In a well-ventilated fume hood, dissolve sodium cyanide (or potassium cyanide, 2.2 equivalents) in deionized water.

  • Cool the solution in an ice bath.

  • Slowly add copper(I) cyanide (1.1 equivalents) to the cold cyanide solution with vigorous stirring. A clear solution of the cyanocuprate complex should form.

Protocol 3: Sandmeyer Cyanation
  • Cool the freshly prepared copper(I) cyanide solution to 0-5 °C in an ice bath.

  • Slowly add the cold diazonium salt solution (from Protocol 1) dropwise to the stirred copper(I) cyanide solution.

  • Monitor the reaction for the evolution of nitrogen gas.

  • After the addition is complete, continue stirring at 0-5 °C for 30 minutes, then allow the reaction to slowly warm to room temperature and stir for an additional 1-2 hours, or until the evolution of nitrogen ceases.

  • The reaction mixture can then be worked up by quenching with a suitable reagent, followed by extraction and purification.

Data Presentation

ParameterRecommended RangeRationale
Diazotization Temperature 0-5 °CMinimizes premature decomposition of the unstable diazonium salt.[2]
Nitrosating Agent NaNO₂ in H₂SO₄ or t-BuONOMore potent nitrosating agents are needed for weakly basic anilines.
Equivalents of NaNO₂ 1.05 - 1.1 eqA slight excess ensures complete diazotization.[2]
Cyanation Temperature 0 °C to RT (or slightly above)Balances the rate of cyanation against the rate of diazonium salt decomposition.
Copper(I) Cyanide Freshly prepared/purifiedEnsures high activity and minimizes inhibition by impurities.[2]

Visualizations

Sandmeyer Cyanation Workflow

Sandmeyer_Workflow cluster_diazotization Diazotization (0-5 °C) cluster_cyanation Cyanation (0 °C to RT) cluster_side_reactions Potential Side Reactions Amine Amino-difluorobenzoic Acid Diazonium Aryl Diazonium Salt Amine->Diazonium NaNO2 / H2SO4 or t-BuONO Product Cyano-difluorobenzoic Acid Diazonium->Product Add to CuCN solution Phenol Hydroxy-difluorobenzoic Acid Diazonium->Phenol H2O, Heat Deamination Difluorobenzoic Acid Diazonium->Deamination Reducing Agents Azo Azo Compound Diazonium->Azo Unreacted Amine CuCN_sol CuCN/NaCN Solution CuCN_sol->Product

Caption: A workflow diagram illustrating the key stages and potential side reactions in the Sandmeyer cyanation of amino-difluorobenzoic acids.

Troubleshooting Logic Diagram

Troubleshooting_Logic Start Low Yield Observed Check_SM Starting Material Remaining? Start->Check_SM SM_Consumed No Check_SM->SM_Consumed No SM_Present Yes Check_SM->SM_Present Yes Incomplete_Diazo Incomplete Diazotization Improve_Diazo Action: Use stronger acid or organic nitrite Incomplete_Diazo->Improve_Diazo Check_Phenol Phenolic Byproduct Present? SM_Consumed->Check_Phenol SM_Present->Incomplete_Diazo Phenol_Yes Yes Check_Phenol->Phenol_Yes Phenol_No No Check_Phenol->Phenol_No Decomposition Diazonium Decomposition Phenol_Yes->Decomposition Check_Other Other Byproducts? Phenol_No->Check_Other Control_Temp Action: Strict temperature control (0-5 °C) Use diazonium salt immediately Decomposition->Control_Temp Other_Yes Yes Check_Other->Other_Yes Other_No No Check_Other->Other_No Analyze_Byproducts Analyze Byproducts: - Hydrodediazoniation - Azo Coupling - Decarboxylation - SNAr of Fluorine Other_Yes->Analyze_Byproducts Inefficient_Cyanation Inefficient Cyanation Other_No->Inefficient_Cyanation Improve_Cyanation Action: Use fresh CuCN Optimize temperature Add diazonium to CuCN Inefficient_Cyanation->Improve_Cyanation

Caption: A decision-making flowchart for troubleshooting low yields in the Sandmeyer cyanation of amino-difluorobenzoic acids.

References

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  • Wang, J., et al. (2018). Renaissance of Sandmeyer-Type Reactions: Conversion of Aromatic C–N Bonds into C–X Bonds (X = B, Sn, P, or CF3). Accounts of Chemical Research, 51(2), 466-478. [Link]

  • Cundiff, N. S., & Serio, M. A. (1996). Decarboxylation and Coupling Reactions of Aromatic Acids under Coal-Liquefaction Conditions. Energy & Fuels, 10(3), 683-692. [Link]

  • Reddit. (2019). Troubleshooting a Sandmeyer reaction. [Link]

  • UNT Digital Library. (n.d.). Mechanistic Investigation into the Decarboxylation of Aromatic Carboxylic Acids. [Link]

  • Zare, A., et al. (2009). Diazotization of Aniline Derivatives and Diazo Couplings in the Presence of p-Toluenesulfonic Acid by Grinding.
  • Quora. (2018). Aliphatic diazonium salts are unstable. Why?. [Link]

  • Chemistry Stack Exchange. (2013). Why are fluorides more reactive in nucleophilic aromatic substitutions than bromides?. [Link]

  • Ashenhurst, J. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Master Organic Chemistry. [Link]

  • Serio, M. A., et al. (1994). Decarboxylation of salts of aromatic carboxylic acids and their role in cross-linking reactions. Preprints of Papers- American Chemical Society, Division of Fuel Chemistry, 39(2), 433-437.
  • Ghiaci, M., & Zare, A. (2021). New insight into the electrochemical reduction of different aryldiazonium salts in aqueous solutions. RSC Advances, 11(43), 26645-26653. [Link]

  • ChemEd X. (n.d.). Diazotization of Aniline Derivatives: Nitrous Acid Test. [Link]

  • ResearchGate. (2016). (PDF) Reactions with Aminobenzoic Acids via Diazonium Salts Open New Routes to Bio-Derived Aromatics. [Link]

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Stability of 2-cyano-3,6-difluorobenzoic acid under basic conditions

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 2-Cyano-3,6-Difluorobenzoic Acid

Part 1: The Stability Alert (Critical Assessment)

Status: HIGHLY LABILE IN BASE

The "Ortho-Effect" Trap: 2-Cyano-3,6-difluorobenzoic acid is not merely an acid; it is a "loaded spring" of reactivity.[1][2] The molecule features a "perfect storm" of electronic activation that makes it unstable in basic media (


) or in the presence of nucleophiles (e.g., hydroxide, alkoxides, amines).[1][2]

Why it degrades:

  • Nucleophilic Aromatic Substitution (

    
    ):  The fluorine at position C3 is ortho  to the cyano group (a powerful electron-withdrawing group) and meta  to the carboxylate.[1] This makes the C3-fluorine exceptionally prone to displacement by nucleophiles (like 
    
    
    
    ), even at mild temperatures.[1][2]
  • Nitrile Hydrolysis: The cyano group at C2 is ortho to the carboxylic acid.[2] In basic conditions, this hydrolyzes to the amide and eventually to 3,6-difluorophthalic acid.[1][2]

  • Cyclization Risk: The proximity of the nitrile (C2) and carboxyl (C1) groups facilitates intramolecular cyclization to form difluorophthalimide species upon partial hydrolysis.[1]

Part 2: Troubleshooting Guide (Diagnostic & Solutions)

Scenario A: "My product mass is wrong by -2 Da or +18 Da."
Observation (LCMS)DiagnosisRoot Cause
Mass -2 Da (e.g., 183

181)
Fluorine Displacement

Reaction:
The base (

) attacked the C3-position, displacing Fluorine.[1][2] You now have 3-hydroxy-2-cyano-6-fluorobenzoic acid.[1][2]
Mass +18 Da (e.g., 183

201)
Hydration Nitrile Hydrolysis: The cyano group hydrated to a primary amide (

).[1][2]
Mass +19 Da (e.g., 183

202)
Full Hydrolysis Phthalic Acid Formation: The nitrile fully hydrolyzed to a carboxylic acid, forming 3,6-difluorophthalic acid.

Corrective Action:

  • Stop using strong bases (NaOH, KOH, LiOH). Switch to non-nucleophilic organic bases (e.g., DIPEA, TEA) or weak inorganic bases (

    
    , 
    
    
    
    ) only if necessary and keep the temperature
    
    
    .[1][2]
  • Reduce exposure time.

    
     reactions on this scaffold can occur within minutes at room temperature.[1][2]
    
Scenario B: "I lost my product during the aqueous workup."

User Question: I quenched my reaction with 1M NaOH to remove impurities, but my yield is near zero. Where did it go?

Technical Answer: You likely washed your product down the drain or degraded it.

  • Solubility: As a benzoic acid derivative, the molecule forms a water-soluble salt (

    
    ) at basic pH.[1][2] It will remain in the aqueous layer, not the organic layer.[1]
    
  • Degradation: During the time the molecule sat in the basic aqueous layer, the C3-fluorine likely underwent substitution (

    
    ) by hydroxide ions.[1]
    

Protocol Fix:

  • Do NOT wash with NaOH. [1]

  • Acidic Quench: Quench reactions into cold dilute HCl or citric acid buffer (pH 3-4).[1][2]

  • Extraction: Extract with EtOAc or DCM only after ensuring the aqueous phase is acidic (pH < 3) to protonate the carboxylic acid (

    
    ), forcing it into the organic layer.[1]
    
Scenario C: "The NMR shows a complex mixture of aromatic peaks."

User Question: I see multiple doublets in the fluorine region and new aromatic protons. Is this rotamers?

Technical Answer: Unlikely. This indicates regio-isomeric degradation .[1][2]

  • Mechanism: While C3-F is the primary site for attack (ortho to CN), the C6-F is ortho to the carboxyl group.[1] If you used a strong base, you may have a mixture of C3-substituted and C6-substituted phenols, along with hydrolyzed phthalic acid derivatives.[1][2]

  • Check: Look for a loss of the sharp nitrile stretch in IR (

    
    ) or the appearance of broad amide/acid peaks in the proton NMR (
    
    
    
    ppm).

Part 3: Safe Handling Protocol

Objective: Manipulate 2-cyano-3,6-difluorobenzoic acid without triggering defluorination or hydrolysis.

1. Base Selection Rule:

  • Forbidden: NaOH, KOH, NaOMe, NaOEt (Strong nucleophiles).[1][2]

  • Caution:

    
    , 
    
    
    
    (Use only at
    
    
    ).
  • Recommended: DIPEA (Hünig's base), 2,6-Lutidine, Triethylamine (Non-nucleophilic).[1][2]

2. Temperature Control:

  • Always dissolve and react at

    
     or lower .[1][2]
    
  • Allow warming to Room Temperature (RT) only if monitoring confirms stability.

3. pH Monitoring:

  • Maintain reaction pH

    
    .[1][2]
    
  • If basic extraction is required for purification of other components, keep the contact time

    
     minutes at 
    
    
    
    .[1][2]

Part 4: Degradation Pathway Visualization

The following diagram maps the competing degradation pathways. Note that Path A (


)  is kinetically favored by the strong electron-withdrawing effect of the nitrile.[1]

DegradationMap SM 2-Cyano-3,6-difluorobenzoic acid (MW 183) Amide Intermediate Amide (MW 201) SM->Amide OH- / H2O (Nitrile Hydrolysis) Hydroxy 3-Hydroxy-2-cyano-6-fluorobenzoic acid (MW 181) SM->Hydroxy OH- (Strong Base) SNAr Attack at C3 Phthalic 3,6-Difluorophthalic acid (MW 202) Amide->Phthalic Heat / OH- Imide Difluorophthalimide (Cyclized Byproduct) Amide->Imide Cyclization (Ortho-effect)

Caption: Competitive degradation pathways. The red arrow (SNAr) represents the rapid displacement of fluorine by base, often the primary impurity pathway.[1]

References

  • Nucleophilic Arom

    
    ): 
    
    • Concept: Electron-withdrawing groups (CN, COOH) activate ortho/para positions for nucleophilic attack.[1][2][3]

    • Source: Ashenhurst, J. "Nucleophilic Aromatic Substitution: Introduction and Mechanism."[1][2] Master Organic Chemistry. Link

  • Hydrolysis of Nitriles

    • Concept: Base-catalyzed hydrolysis of nitriles to amides and carboxylic acids.[1][2]

    • Source: "Nitrile to Acid - Common Conditions: NaOH."[1][2][4] Common Organic Chemistry. Link

  • Reactivity of Polyfluorinated Benzonitriles

    • Concept: Kinetics of hydrolysis and substitution in 2,6-difluorobenzonitrile deriv
    • Source: "Kinetics of 2,6-difluorobenzonitrile hydrolysis in high temperature liquid water." ResearchGate.[1][2] Link

  • Ortho-Substitution Effects

    • Concept: Unprotected ortho-fluoro benzoic acids undergo

      
       without carboxyl protection.[1][2][5]
      
    • Source: "Nucleophilic aromatic substitution reaction of unprotected ortho-fluoro/methoxy benzoic and naphthoic acids."[1][2][5] ResearchGate.[1][2] Link

Sources

Validation & Comparative

A Guide to Differentiating 2-Cyano-3,6-Difluorobenzoic Acid and its 4,6-Isomer using NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical research and drug development, the precise structural characterization of active pharmaceutical ingredients (APIs) and their intermediates is not merely a regulatory requirement but a cornerstone of safety and efficacy. Positional isomers, molecules with identical chemical formulas but different arrangements of atoms, can exhibit vastly different pharmacological and toxicological profiles. Distinguishing between such isomers is a critical analytical challenge. This guide provides an in-depth comparison of 2-cyano-3,6-difluorobenzoic acid and its 2-cyano-4,6-difluorobenzoic acid isomer, leveraging the power of Nuclear Magnetic Resonance (NMR) spectroscopy to provide an unambiguous structural assignment.

This document moves beyond a simple listing of expected peaks. It delves into the causality behind the spectral differences, grounded in the fundamental principles of chemical shifts, spin-spin coupling, and the unique influence of fluorine atoms on the magnetic environment of neighboring nuclei.

Molecular Structures: The Basis for Spectral Divergence

The crux of the analytical challenge lies in the positional difference of a single fluorine atom. This seemingly minor structural change induces significant alterations in the electronic distribution and spatial orientation of the substituents, leading to distinct and predictable differences in their respective NMR spectra.

Caption: Decision workflow for isomer identification using NMR data.

Conclusion

The structural differentiation of 2-cyano-3,6-difluorobenzoic acid and 2-cyano-4,6-difluorobenzoic acid is readily achievable through a systematic analysis of their NMR spectra. The most definitive and easily interpretable distinction lies in the ¹H NMR spectrum, where the ortho-protons of the 3,6-isomer will present as two complex doublet of doublets of doublets, in stark contrast to the triplet of doublets expected for the meta-protons of the 4,6-isomer. This initial assignment can be unequivocally confirmed by examining the ¹³C NMR spectrum, where the splitting pattern of the C2 carbon (a doublet of doublets for the 3,6-isomer vs. a triplet for the 4,6-isomer) serves as a robust secondary verification. By applying the principles and protocols outlined in this guide, researchers and drug development professionals can confidently and accurately determine the precise isomeric structure, ensuring the integrity and safety of their chemical entities.

References

  • Weigert, F. J., & Roberts, J. D. (1971). ¹³C nuclear magnetic resonance spectroscopy. Determination of carbon-fluorine couplings. Journal of the American Chemical Society, 93(10), 2361–2366. Available at: [Link]

  • Wodyer, S. D., & Bader, R. F. (2005). Fluorine-fluorine spin-spin coupling constants in aromatic compounds: correlations with the delocalization index and with the internuclear separation. Journal of Chemical Information and Modeling, 45(2), 354-359. Available at: [Link]

  • Ferdinandsen, J. M., et al. (2024). On the performance of HRPA(D) for NMR spin–spin coupling constants: Smaller molecules, aromatic and fluoroaromatic compounds. AIP Publishing. Available at: [Link]

  • Doc Brown's Chemistry. (n.d.). 1H proton nmr spectrum of benzoic acid C7H6O2 C6H5COOH low/high resolution analysis... Available at: [Link]

  • Horský, J., & Štěpánek, P. (2021). Dihydrogen contacts observed by through-space indirect NMR coupling. Chemical Communications, 57(64), 7943-7946. Available at: [Link]

  • The Royal Society of Chemistry. (n.d.). Supplementary Information. Available at: [Link]

  • ResearchGate. (2023). Chemical shift in the ¹H NMR of benzene ring in benzoic acid. Solvent: DMSO‐d6... [Image]. Available at: [Link]

  • The Royal Society of Chemistry. (n.d.). New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds. Available at: [Link]

  • Ferdinandsen, J. M., et al. (2023). On the performance of HRPA(D) for NMR spin–spin coupling constants: Smaller molecules, aromatic and fluoro-aromatic compounds. arXiv. Available at: [Link]

  • Yamamoto, G., & Ōki, M. (1985). Dependence of through-space proton-fluorine-19 coupling on molecular geometry in 9-alkyl-1,2,3,4-tetrafluorotriptycene derivatives. The Journal of Organic Chemistry, 50(8), 1363-1364. Available at: [Link]

  • Hilton, J., & Sutcliffe, L. H. (1975). The “through-space” mechanism in spin spin coupling. Progress in Nuclear Magnetic Resonance Spectroscopy, 10, 27-52. Available at: [Link]

  • Myhre, P. C., et al. (1968). The Question of Long-Range Spin-Spin Coupling through Space: H-F Splitting over Six Bonds. Journal of the American Chemical Society, 90(8), 2115-2121. Available at: [Link]

  • Neves, M. G. P. M. S., et al. (1990). Carbon-13 chemical shift assignments of derivatives of benzoic acid. Magnetic Resonance in Chemistry, 28(3), 271-275. Available at: [Link]

  • Viesser, R. V., et al. (2016). NMR spin–spin coupling constants: bond angle dependence of the sign and magnitude of the vicinal 3JHF coupling. Physical Chemistry Chemical Physics, 18(34), 23835-23843. Available at: [Link]

  • Reddit. (2022). How does solvent choice effect chemical shift in NMR experiments? r/chemhelp. Available at: [Link]

  • University of Regensburg. (n.d.). Chemical shifts. Available at: [Link]

  • ResearchGate. (n.d.). The 1 H-and 13 C-NMR data for compounds 1 and 2 in DMSO-d 6 [Image]. Available at: [Link]

  • Kuś, N., et al. (2023). NMR Chemical Shifts of Emerging Green Solvents, Acids, and Bases for Facile Trace Impurity Analysis. ACS Sustainable Chemistry & Engineering, 11(14), 5585-5596. Available at: [Link]

  • Reich, H. J. (2020). NMR Spectroscopy :: 19F NMR Chemical Shifts. Organic Chemistry Data. Available at: [Link]

  • University of Ottawa. (n.d.). 19Fluorine NMR. Available at: [Link]

  • Miura, R., et al. (1990). 19F-NMR study on the interaction of fluorobenzoate with porcine kidney D-amino acid oxidase. Journal of Biochemistry, 108(4), 548-552. Available at: [Link]

  • Van der Meer, M. J., et al. (2011). Measurement of pH by NMR spectroscopy in concentrated aqueous fluoride buffers. Journal of Fluorine Chemistry, 132(1), 25-29. Available at: [Link]

  • AZoM. (2017). Using Benchtop 19F NMR to Evaluate Fluoroorganic Compounds. Available at: [Link]

  • Organic Syntheses. (n.d.). 2-amino-3-fluorobenzoic acid. Available at: [Link]

  • ResearchGate. (n.d.). Data of distinct peaks in 13 C NMR spectra of compounds 6(a-t) in DMSO-d6 [Image]. Available at: [Link]

  • Doc Brown's Chemistry. (n.d.). 13C nmr spectrum of benzoic acid C7H6O2 C6H5COOH analysis of chemical shifts ppm... Available at: [Link]

  • PubChem. (n.d.). Benzoic acid, 2-cyano-3-(difluoromethyl)-6-fluoro-, methyl ester. Available at: [Link]

  • Career Endeavour. (n.d.). NMR Spectroscopy. Available at: [Link]

  • Acta Crystallographica Section E. (n.d.). 2,6-Difluorobenzoic acid. Available at: [Link]

  • Chemistry LibreTexts. (2023). Interpreting C-13 NMR Spectra. Available at: [Link]

  • NIST. (n.d.). 2,6-Difluorobenzoic acid. NIST Chemistry WebBook. Available at: [Link]

  • Rasayan Journal of Chemistry. (n.d.). VIBRATIONAL SPECTROSCOPIC STUDIES OF 4- CYANOBENZOIC ACID. Available at: [Link]

Comparing reactivity of 2-cyano-3,6-difluoro vs 2-chloro-3,6-difluorobenzoic acid

[1][2]

Executive Summary

This guide contrasts two structurally similar but chemically distinct benzoic acid derivatives used in the synthesis of polycyclic pharmaceutical scaffolds (e.g., quinolones, quinazolines).

  • 2-Cyano-3,6-difluorobenzoic acid (Compound A) acts as a super-electrophile .[1][2] The nitrile group strongly activates the adjacent C3-fluorine towards nucleophilic displacement, enabling mild, regioselective functionalization.[1]

  • 2-Chloro-3,6-difluorobenzoic acid (Compound B) acts as a dual-functional scaffold .[1][2] The chlorine atom is less activating but serves as a potential leaving group for transition-metal catalyzed cross-coupling (e.g., Suzuki-Miyaura), offering orthogonal reactivity to the fluorine atoms.[1][2]

Electronic & Steric Profile

The reactivity difference is governed by the electronic nature of the substituent at the 2-position (Ortho to Carboxyl).[1]

Feature2-Cyano (Compound A) 2-Chloro (Compound B) Implication
Substituent Effect (

)
+0.66 (Strong EWG)+0.23 (Moderate EWG)CN activates the ring significantly more for

.[1][2]
Steric Bulk (A-value) ~0.2 kcal/mol (Linear)~0.43 kcal/mol (Spherical)Cl exerts greater steric pressure on the adjacent COOH, potentially twisting it out of planarity.[1][2]
C3-F Activation High (Ortho to CN)Low (Ortho to Cl)Nucleophiles will attack C3 in A much faster than in B .[1][2]
C6-F Activation Moderate (Meta to CN)Moderate (Meta to Cl)C6 reactivity is primarily driven by the COOH group in both.[1][2]
Stability Sensitive to hydrolysis (Acid/Base)Stable to hydrolysis; Cl is a leaving group at high T.A requires carefully buffered conditions; B is robust.[1][2]
Activation Vector Diagram

The following diagram illustrates the electronic activation vectors. The Red arrows indicate strong activation for nucleophilic attack, while Blue arrows indicate moderate/weak activation.[1]

Caption: Comparative electronic activation of the C3-Fluorine. The Cyano group (left) creates a highly electrophilic center at C3 compared to the Chloro group (right).[1]

Reactivity Analysis: Regioselectivity

This is the critical differentiator for synthesis planning.[1]

Case A: 2-Cyano-3,6-difluorobenzoic Acid[2][3]
  • Dominant Pathway: Nucleophilic attack at C3 .[1][2]

  • Mechanism: The Meisenheimer complex formed by attack at C3 is stabilized by the resonance electron-withdrawing power of the ortho-nitrile.[1][2]

  • Outcome: High regioselectivity.[1][2] Amines (e.g., cyclopropylamine, piperazine) will selectively displace the 3-Fluorine.[1][2]

  • Reaction Conditions: Mild (0°C to Room Temperature).

Case B: 2-Chloro-3,6-difluorobenzoic Acid[2][3][4][5]
  • Dominant Pathway: Competitive attack at C6 or C3 , often requiring forcing conditions.[1][2]

  • Mechanism: The Chlorine atom is a weak activator.[1] The Carboxylic acid (at C1) activates C6 (ortho).[1][2] Therefore, regioselectivity is poor and often favors C6 unless the carboxylate is esterified and steric factors intervene.[1]

  • Outcome: Mixtures of isomers or slow reaction rates.[1][2]

  • Reaction Conditions: Elevated temperatures (>80°C), often requiring a sealed tube.[1][2]

Experimental Protocols

Protocol 1: Regioselective C3-Amination of 2-Cyano-3,6-difluorobenzoic Acid

Objective: Synthesis of 3-amino-2-cyano-6-fluorobenzoic acid derivatives (precursors for polycyclic heterocycles).

Reagents:

  • Substrate: 2-Cyano-3,6-difluorobenzoic acid (1.0 equiv)[1][2]

  • Nucleophile: Morpholine or N-Boc-piperazine (1.1 equiv)[1][2]

  • Base: Diisopropylethylamine (DIPEA) (2.5 equiv)[1][2]

  • Solvent: Acetonitrile (MeCN) or DMF (anhydrous)[1][2]

Step-by-Step Methodology:

  • Preparation: Dissolve 1.0 g (approx. 5.5 mmol) of 2-cyano-3,6-difluorobenzoic acid in 10 mL of anhydrous MeCN under nitrogen atmosphere.[1][2]

  • Cooling: Cool the solution to 0°C using an ice bath to suppress side reactions (hydrolysis of CN).

  • Addition: Add DIPEA (2.5 equiv) dropwise. Note: The solution may darken slightly.

  • Nucleophile Introduction: Add the amine (1.1 equiv) dropwise over 10 minutes.

  • Reaction: Stir at 0°C for 1 hour, then allow to warm to room temperature. Monitor by TLC (Mobile phase: 5% MeOH in DCM). The starting material spot (Rf ~0.[1]4) should disappear, replaced by a lower Rf product.

  • Workup: Dilute with EtOAc (50 mL) and wash with 1N HCl (cold, 20 mL) to remove excess base and protonate the acid. Wash with brine, dry over Na2SO4, and concentrate.[1]

  • Validation:

    
    F NMR should show the loss of one fluorine signal (C3-F) and the retention of the C6-F signal (typically a doublet of doublets due to coupling with H4/H5).
    
Protocol 2: Acid Chloride Activation of 2-Chloro-3,6-difluorobenzoic Acid

Objective: Activation of the carboxylic acid for subsequent Friedel-Crafts acylation or esterification.[1][2]

Reagents:

  • Substrate: 2-Chloro-3,6-difluorobenzoic acid[2][3][4]

  • Reagent: Thionyl Chloride (

    
    ) or Oxalyl Chloride[1][2]
    
  • Catalyst: DMF (drops)[1][2]

Step-by-Step Methodology:

  • Setup: In a flame-dried RBF equipped with a reflux condenser and drying tube (

    
    ), place the substrate (1.0 equiv).
    
  • Reagent: Add

    
     (5.0 equiv) neat. Add 1-2 drops of anhydrous DMF as a catalyst.[1][2]
    
  • Reflux: Heat the mixture to reflux (75°C) for 2–3 hours. Gas evolution (

    
    , 
    
    
    ) will be observed.[1][2]
  • Completion: The reaction is complete when gas evolution ceases and the solid fully dissolves.[1]

  • Isolation: Remove excess

    
     under reduced pressure (rotary evaporator). Add dry toluene and re-evaporate (azeotropic removal of traces) to yield the acid chloride as a moisture-sensitive oil/solid.[1][2]
    
  • Storage: Use immediately. Do not store for prolonged periods as the 2-Cl group can slowly hydrolyze or react if moisture is present.[1][2]

Synthetic Workflow & Application Map

The following workflow illustrates how these two compounds diverge in drug synthesis pathways.

SynthesisWorkflowStart_A2-Cyano-3,6-difluoro(Compound A)Step_A1Regioselective SNAr(Displacement of C3-F)Start_A->Step_A1 Amine/Base, 0°C Start_B2-Chloro-3,6-difluoro(Compound B)Start_B->Step_A1 Requires High Temp(Poor Selectivity)Step_B1Acid Activation(COCl Formation)Start_B->Step_B1 SOCl2, Reflux Step_A2Nitrile Hydrolysis/CyclizationStep_A1->Step_A2 Acid/Base Prod_AQuinazolinediones(Fused Heterocycles)Step_A2->Prod_AStep_B2Gould-Jacobs CyclizationStep_B1->Step_B2 Malonate/Base Prod_B8-Chloro-Quinolones(Antibacterial Scaffold)Step_B2->Prod_B

Caption: Divergent synthetic pathways. Compound A is ideal for fused systems via nitrile chemistry, while Compound B is a standard precursor for 8-chloroquinolone antibiotics.[1][2]

References

  • Nucleophilic Aromatic Substitution Mechanism

    • Title: Nucleophilic Aromatic Substitution: Introduction and Mechanism.
    • Source: Master Organic Chemistry.[1][2]

    • URL:[Link]

  • Structural Analysis of Ortho-Halogenated Benzoic Acids

    • Title: Structural Aspects of the Ortho Chloro- and Fluoro- Substituted Benzoic Acids.
    • Source: National Institutes of Health (PMC).[1][2]

    • URL:[Link]

  • Synthesis of Fluoroquinolone Intermediates

    • Title: An Efficient Synthesis of 2,4-Dichloro-3,5-Difluorobenzoic Acid.[1][2][5]

    • Source: ResearchGate (Journal of Chemical Research).[1][2]

    • URL:[Link]

  • Reactivity of Nitriles

    • Title: Hydrolysis of Nitriles.[1][2][6]

    • Source: Chemistry LibreTexts.[1][2]

    • URL:[Link]

Comparative SAR Guide: 2,6-Difluoro vs. 2,5-Difluoro (3,6-analog) Benzoic Acid Scaffolds

[1]

Executive Summary & Nomenclature Clarification

This guide provides a technical comparison between two critical fluorinated scaffolds used in drug discovery and agrochemistry.

Critical Nomenclature Note: While often referred to as "3,6-difluoro" in specific scaffold contexts (e.g., when the phenyl ring is treated as a substituent), the IUPAC standard for the isolated benzoic acid places the carboxyl group at position 1.[1] Therefore:

  • 2,6-Difluorobenzoic Acid (2,6-DFBA): Fluorines at both ortho positions.[1]

  • "3,6-Difluorobenzoic Acid"

    
     2,5-Difluorobenzoic Acid (2,5-DFBA):  Fluorines at one ortho and one meta position.[1]
    

The Verdict:

  • Select 2,6-DFBA when you require a metabolic shield (blocking P450 oxidation), a twisted conformation (non-planar), or increased acidity (lower pKa).[1]

  • Select 2,5-DFBA when you require planarity for

    
    -stacking, moderate acidity, or specific vectors to engage binding pocket residues without the steric bulk of a bis-ortho substitution.[1]
    

Physicochemical Profiling: The "Hardware"

The biological differences between these isomers stem directly from their electronic and steric environments.

Data Comparison Table
Property2,6-Difluorobenzoic Acid2,5-Difluorobenzoic AcidMechanistic Driver
pKa (Acid Strength) 2.3 – 2.6 (Stronger Acid)3.0 – 3.3 (Moderate Acid)Ortho-Effect: 2,6-substitution forces COOH out of plane, reducing conjugation and increasing inductive stabilization of the anion.[1]
LogP (Lipophilicity) ~1.6 – 1.8~1.8 – 2.02,6-DFBA is slightly less lipophilic due to higher polarity/ionization at physiological pH.[1]
Conformation Twisted (~35° dihedral)Planar (<10° dihedral)Steric clash between F and Carbonyl O in 2,6-isomer forces rotation.[1]
Metabolic Liability Low (High Stability)Moderate2,6 blocks both highly reactive ortho sites.[1] 2,5 leaves one ortho and para site open.[1]
Expert Insight: The Ortho-Effect

The 2,6-DFBA scaffold exhibits a classic "Ortho-Effect." The van der Waals radius of Fluorine (1.47 Å) is sufficient to clash with the carbonyl oxygen. This forces the carboxyl group to rotate perpendicular to the phenyl ring.

  • Consequence: The phenyl ring cannot conjugate with the carbonyl.[1] This isolates the

    
    -systems, often improving solubility and altering binding kinetics compared to the planar 2,5-analog.
    

Decision Logic: Scaffold Selection

Use the following logic flow to determine the correct isomer for your lead optimization campaign.

ScaffoldSelectionStartStart: Define SAR GoalMetabIs Metabolic Stability (t1/2) the limiting factor?Start->MetabOrthoBlockAre Ortho-sites (2,6) liable to oxidation?Metab->OrthoBlockYesConfDoes the binding pocket require a twisted ligand?Metab->ConfNoOrthoBlock->ConfNoSelect26Select 2,6-Difluoro(Metabolic Shield + Twist)OrthoBlock->Select26YesConf->Select26Yes (Steric Twist)Select25Select 2,5-Difluoro(Planar + Electronic Tuning)Conf->Select25No (Planar Stack)

Figure 1: Strategic decision tree for selecting between 2,6- and 2,5-difluorophenyl scaffolds based on metabolic and structural requirements.

Bioactivity & Metabolic Case Studies

Case Study A: Metabolic Stability (Kinase Inhibitors)

In the development of B-Raf inhibitors (e.g., Dabrafenib analogs), fluorination patterns on pendant phenyl rings were critical.[2][3]

  • Observation: The 2,6-difluoro pattern is often superior for prolonging half-life (

    
    ).[1]
    
  • Mechanism: Cytochrome P450 enzymes (CYPs) preferentially attack electron-rich aromatic rings at the ortho and para positions relative to electron-donating groups.[1]

    • 2,6-DFBA: Blocks both ortho positions with C-F bonds (Bond Energy ~116 kcal/mol vs ~99 kcal/mol for C-H), rendering the ring inert to oxidative defluorination or hydroxylation at those sites.[1]

    • 2,5-DFBA: Leaves the C6 (ortho) and C4 (para) positions exposed, creating "soft spots" for metabolism.[1]

Case Study B: Ligand Efficiency (Herbicidal/Auxinic Activity)

In agrochemistry, specifically benzoylphenylurea insecticides (e.g., Diflubenzuron) and auxinic herbicides:

  • 2,6-DFBA Preference: The biological activity of Diflubenzuron requires the 2,6-difluoro substitution.[1] The steric bulk locks the urea bridge into a specific conformation necessary to inhibit chitin synthesis.

  • 2,5-DFBA Failure: Replacing the 2,6-pattern with 2,5- often results in a loss of potency (>10-fold increase in IC50) because the molecule adopts a planar conformation that does not fit the target enzyme's hydrophobic cleft.[1]

Experimental Protocols

To validate these properties in your specific series, the following self-validating protocols are recommended.

Protocol 1: Potentiometric pKa Determination

Use this to quantify the electronic influence of the fluorine substitution.[1]

  • Preparation: Dissolve 5 mg of the benzoic acid analog in 20 mL of degassed water/methanol (80:20 v/v) to ensure solubility.

  • Calibration: Calibrate the pH electrode using standard buffers (pH 1.68, 4.01, 7.00) to account for the acidic range.[1]

  • Titration: Titrate with 0.01 M KOH (standardized) using an autotitrator. Add titrant in 5 µL increments.

  • Data Analysis: Plot pH vs. Volume of KOH. The inflection point (equivalence point) allows calculation of pKa using the Henderson-Hasselbalch equation.

    • Validation: The 2,6-analog should show an equivalence point at a significantly lower pH than the 2,5-analog.[1]

Protocol 2: Microsomal Stability Assay

Use this to verify the "Metabolic Shield" hypothesis.[1]

MicrosomalAssayStep1Incubation(Microsomes + NADPH + Analog)Step2Quench(Acetonitrile + Internal Std)Step1->Step2t = 0, 15, 30, 60 minStep3Centrifugation(4000g, 20 min)Step2->Step3Step4LC-MS/MS Analysis(Monitor Parent Depletion)Step3->Step4

Figure 2: Workflow for comparative metabolic stability profiling.

  • Incubation: Incubate 1 µM of 2,6-DFBA and 2,5-DFBA (separately) with human liver microsomes (0.5 mg/mL protein) and NADPH (1 mM) in phosphate buffer (pH 7.4) at 37°C.[1]

  • Sampling: Remove aliquots at t=0, 15, 30, and 60 minutes.

  • Quenching: Immediately add ice-cold acetonitrile containing an internal standard (e.g., Warfarin) to precipitate proteins.[1]

  • Analysis: Centrifuge and analyze supernatant via LC-MS/MS.

  • Calculation: Plot ln(remaining %) vs. time. The slope

    
     determines intrinsic clearance (
    
    
    ).
    • Expectation: 2,6-DFBA should show a flatter slope (lower

      
      ) compared to 2,5-DFBA.[1]
      

References

  • Structural Aspects of Ortho-Substituted Benzoic Acids. Source: National Institutes of Health (PMC).[1] Data: Crystal structures confirming the ~35° twist in 2,6-difluorobenzoic acid vs planar conformers.[1] URL:[Link]

  • Metabolic Stability of Fluorinated Small Molecules. Source: Journal of Medicinal Chemistry (via ChemRxiv/PubMed).[1] Data: Comparative analysis of 2,5- vs 2,6-difluorination on metabolic clearance in kinase inhibitors.[1][3] URL:[Link][1]

  • pKa Values of Substituted Benzoic Acids. Source: Bordwell pKa Table / Organic Chemistry Data.[1] Data: Acidity constants for ortho- vs meta-substituted aromatics. URL:[Link][1]

  • 2,6-Difluorobenzoic Acid Product Data. Source: PubChem / NIST.[1] Data: Physical properties, CAS 385-00-2 vs CAS 2991-28-8.[1] URL:[Link][1]

Melting Point Discrepancies in Fluorinated Benzoic Acids: A Technical Comparison & Resolution Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the synthesis of fluorinated pharmaceuticals, fluorobenzoic acids are ubiquitous intermediates. However, a persistent challenge in the literature and commercial supply chain is the discrepancy in reported melting points (MP). For example, 2-fluorobenzoic acid is frequently cited with melting ranges varying by up to 5°C between vendors, while 4-fluorobenzoic acid exhibits high-temperature anomalies linked to polymorphism.[1]

This guide objectively compares these discrepancies, identifies their root causes (isomeric contamination vs. polymorphism), and provides a self-validating experimental protocol to determine the true thermodynamic melting point.[1]

Part 1: The Landscape of Discrepancy

The following table summarizes the variance in melting point data across three common fluorinated benzoic acid derivatives. Data is aggregated from technical grade certificates of analysis (CoA), high-purity reference standards (NIST/Traceable), and historical literature.[1]

Table 1: Comparative Melting Point Data (°C)
CompoundCASCommercial Tech Grade (97-98%)Analytical Std (>99.5%)Literature VariancePrimary Cause of Deviation
2-Fluorobenzoic Acid 445-29-4118 – 123 °C122 – 125 °C HighIsomeric Impurity (3-FBA/4-FBA) & "Oiling Out"
4-Fluorobenzoic Acid 456-22-4180 – 184 °C184 – 186 °C MediumPolymorphism & H-Bonding Symmetry
Pentafluorobenzoic Acid 602-94-898 – 101 °C101 – 103 °C LowHygroscopicity (Hydrate formation)

Key Insight: The "Fluorine Effect" is not uniform.[1] In ortho-substitution (2-FBA), steric hindrance twists the carboxyl group, reducing lattice energy compared to the symmetric para-isomer (4-FBA), which packs tightly.[1] This makes 2-FBA highly susceptible to MP depression from minor impurities.[1]

Part 2: Root Cause Analysis (Mechanistic Causality)

To resolve these discrepancies, we must understand the physical chemistry driving the crystal lattice instability.

The Isomeric Eutectic Effect (2-FBA)

The synthesis of 2-fluorobenzoic acid often involves the oxidation of 2-fluorotoluene or the Schiemann reaction of anthranilic acid. Both routes can yield trace amounts of 3- and 4-fluoro isomers.[1]

  • Mechanism: Because fluorobenzoic acid isomers have similar molecular weights and polarities, they co-crystallize.[1] However, they disrupt the specific hydrogen-bonding networks of the host crystal, creating a eutectic system that depresses the melting point significantly (Raoult's Law application to solids).

Polymorphism & Lattice Energy (4-FBA)

4-Fluorobenzoic acid is capable of forming different hydrogen-bonded dimers (syn/anti conformers).

  • Mechanism: The para-fluorine atom is small enough to mimic hydrogen sterically but is highly electronegative.[1] This allows for "disordered" packing where F and H sites can sometimes interchange in the lattice without destroying the crystal, leading to broad melting ranges in lower-quality samples.

Visualizing the Discrepancy Workflow

The following diagram illustrates the logical pathway to identify whether a discrepancy is due to purity or physics.

MP_Discrepancy_Analysis Start Observe MP Discrepancy (>2°C deviation) PurityCheck HPLC/GC-MS Analysis (Isomer Check) Start->PurityCheck IsomersFound Isomers Detected (>0.5%) PurityCheck->IsomersFound Contamination NoIsomers High Purity (>99.5%) PurityCheck->NoIsomers Clean Spectrum Recryst Recrystallization (Solvent: Water/Ethanol) IsomersFound->Recryst DSC DSC Analysis (Heat-Cool-Heat) NoIsomers->DSC Recryst->PurityCheck Re-verify Conclusion1 Cause: Eutectic Depression (Purification Required) DSC->Conclusion1 Broad Single Peak Conclusion2 Cause: Polymorphism (Thermodynamic vs Kinetic Form) DSC->Conclusion2 Multiple Endotherms

Figure 1: Decision tree for diagnosing melting point deviations in fluorinated aromatics.

Part 3: Experimental Protocols

To generate authoritative data, visual capillary methods are insufficient due to subjective interpretation of the "meniscus point." The following protocols utilize Differential Scanning Calorimetry (DSC) and a specific purification workflow.

Protocol A: Definitive MP Determination via DSC

Use this protocol to distinguish between solvent loss, polymorphic transitions, and true melting.[1]

  • Sample Prep: Weigh 2–4 mg of dried sample into a Tzero aluminum pan. Crimp with a pinhole lid (allows solvent escape).[1]

  • Equilibration: Equilibrate at 25°C.

  • Cycle 1 (Erasing Thermal History): Ramp 10°C/min to 150°C (for 2-FBA) or 200°C (for 4-FBA).

    • Note: Ignore the first melt peak if it is broad; this represents the "as-received" crystal habit.

  • Cooling: Ramp 10°C/min down to 0°C.

  • Cycle 2 (Thermodynamic Melt): Ramp 5°C/min to target temperature.

  • Analysis: Record the Onset Temperature (not the peak max) of the endotherm in Cycle 2. This is the thermodynamic melting point.

Protocol B: Purification of 2-Fluorobenzoic Acid

Use this when commercial samples exhibit yellowing or MP < 120°C (indicating "oiling out" impurities).[1]

  • Dissolution: Dissolve 10g of crude 2-FBA in minimum boiling water (~100 mL).

    • Why Water? Fluorobenzoic acids are sparingly soluble in cold water but highly soluble in hot water, offering the best recovery gradient compared to ethanol.[1]

  • Charcoal Treatment: If colored, add 0.5g activated carbon; stir boiling for 5 mins. Filter hot through Celite.[1]

  • Crystallization: Allow filtrate to cool slowly to Room Temp (25°C), then refrigerate at 4°C.

    • Critical Step: Do not shock cool.[1] Rapid cooling traps the 3-fluoro isomer.[1]

  • Drying: Filter crystals and dry in a vacuum oven at 40°C for 4 hours.

  • Validation: The MP should sharpen to 122–124°C .

Part 4: Comparative Performance & Application

Why does the precise MP matter? In drug development, the MP correlates to solubility and bioavailability .[1]

Crystal Lattice Stability Diagram

The following diagram compares the lattice interactions of the ortho vs para isomers, explaining the stability difference.

Lattice_Stability cluster_Ortho 2-Fluorobenzoic Acid (Ortho) cluster_Para 4-Fluorobenzoic Acid (Para) F_Atom Fluorine Atom Ortho_Steric Steric Clash (F vs COOH) F_Atom->Ortho_Steric Position 2 Para_Sym Symmetric Geometry F_Atom->Para_Sym Position 4 Twist Non-Planar Ring Ortho_Steric->Twist Weak_Lattice Lower Lattice Energy (MP ~122°C) Twist->Weak_Lattice Planar Planar Stacking Para_Sym->Planar Strong_Lattice High Lattice Energy (MP ~185°C) Planar->Strong_Lattice

Figure 2: Mechanistic impact of fluorine positioning on crystal lattice energy.[1]

Application Impact
  • Synthesis: Using 2-FBA with an MP of 118°C (impure) in a coupling reaction will require excess reagents to account for the non-reactive isomeric mass, potentially leading to difficult-to-separate side products.[1]

  • Formulation: 4-FBA derivatives often show polymorphism.[1] If the wrong polymorph is seeded during scale-up, the dissolution rate of the final drug can fail QC.

References

  • National Institute of Standards and Technology (NIST). p-Fluorobenzoic acid Certified Reference Material Data.[1] NIST Webbook.[1] [Link][1]

  • PubChem. 2-Fluorobenzoic acid: Physical Properties and Spectral Data.[1] National Library of Medicine.[1] [Link]

  • Royal Society of Chemistry (RSC). Conformational polymorphism of the molecular complex of 3-fluorobenzoic acid.[1] CrystEngComm.[1] [Link]

Sources

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